
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions.
Amination Reaction: The resulting thiazole compound can then undergo an amination reaction with 3-butoxyaniline in the presence of a suitable catalyst.
Acrylonitrile Formation: Finally, the acrylonitrile group can be introduced through a Knoevenagel condensation reaction between the aminated thiazole compound and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies might focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((3-methoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((3-ethoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((3-propoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile lies in its butoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, it might exhibit distinct properties that make it more suitable for specific applications.
Properties
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHVZOUTTURHA-SAPNQHFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
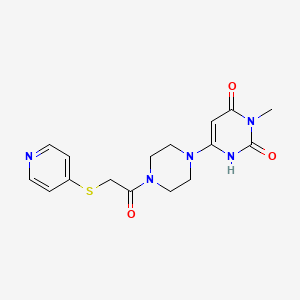
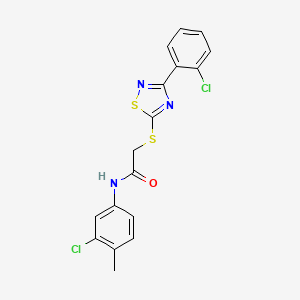
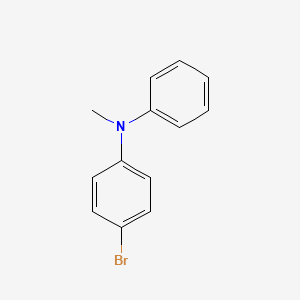
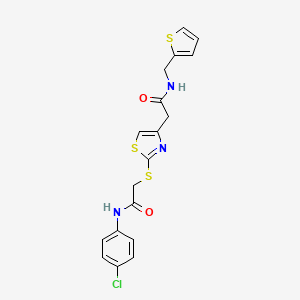
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)
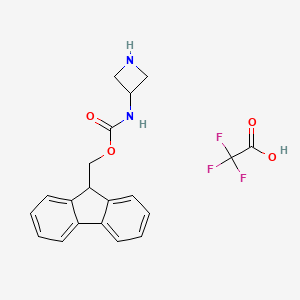
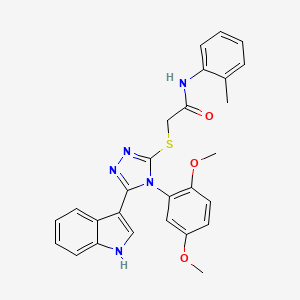
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)
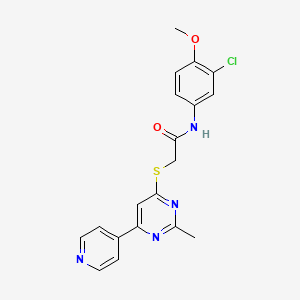
![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)
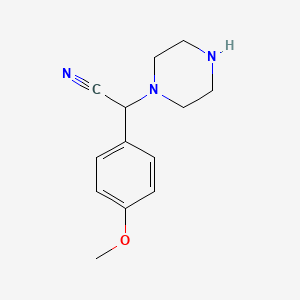


![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
